
Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClN2O6S and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A pyridazine ring,
- A sulfonyl group,
- An ethyl ester functional group,
- A chlorophenyl moiety.
This structural diversity contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. This compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial properties .
- Minimum Bactericidal Concentration (MBC) : In addition to its MIC, the MBC values confirmed its bactericidal effects against resistant strains such as Staphylococcus aureus and Escherichia coli.
- Biofilm Inhibition : The compound also showed significant inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .
Anticancer Activity
The compound's potential in cancer treatment has been explored through various mechanisms:
- Cell Proliferation Inhibition : It has been shown to inhibit cell proliferation in several cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds, providing insights into their pharmacological profiles:
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
This compound has been investigated for its antimicrobial properties , particularly in the synthesis of new quinazolines that exhibit activity against a range of bacterial and fungal species. Notable studies have demonstrated effectiveness against:
-
Bacterial Species :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Streptococcus pyogenes
-
Fungal Species :
- Candida albicans
- Aspergillus niger
- Aspergillus clavatus
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Antitumor Activity
Research indicates that compounds similar to Ethyl 4-(((2-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. Specifically, derivatives have shown efficacy in inhibiting key cancer pathways such as BRAF(V600E) and EGFR, which are crucial in the progression of various cancers, including melanoma and lung cancer.
Case Study: Antitumor Effects
In vitro studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives of this compound enhanced cytotoxicity when combined with established chemotherapeutics like doxorubicin, indicating potential synergistic effects.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties. Similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions beginning from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.
Synthetic Route Overview :
- Starting Materials : Substituted phenols and sulfonic acids.
- Reagents : Bases (e.g., sodium hydroxide) and coupling agents (e.g., EDC).
Key Steps :
- Formation of the dihydropyridazine core.
- Introduction of sulfonate groups.
- Final esterification to yield the target compound.
Propiedades
IUPAC Name |
ethyl 4-(2-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-16(29-30(26,27)17-7-5-4-6-15(17)21)12-18(24)23(22-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCXQKKNBYGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.